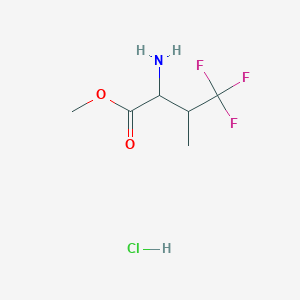
Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C6H10F3NO2·HCl. It is known for its unique structural features, including the presence of trifluoromethyl and amino groups, which contribute to its distinct chemical properties. This compound is used in various scientific research applications due to its potential in different fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 3-methylbutanoate and trifluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium hydroxide in methanol to facilitate the reaction.
Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Optimization: Reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include:
Substituted Derivatives: Products with various substituents replacing the amino group.
Oxidized or Reduced Forms: Compounds with altered oxidation states.
Hydrolyzed Products: Carboxylic acids resulting from ester hydrolysis.
科学的研究の応用
Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
Methyl 2-amino-4,4,4-trifluorobutanoate: Similar structure but lacks the methyl group at the 3-position.
Methyl 2-amino-3,3,3-trifluoropropanoate: Shorter carbon chain and different substitution pattern.
Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate: Contains a hydroxyl group instead of a methyl group.
Uniqueness
Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate hydrochloride is unique due to the presence of both trifluoromethyl and amino groups, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.
特性
分子式 |
C6H11ClF3NO2 |
|---|---|
分子量 |
221.60 g/mol |
IUPAC名 |
methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-3(6(7,8)9)4(10)5(11)12-2;/h3-4H,10H2,1-2H3;1H |
InChIキー |
YFCRULHFEXSQTF-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)OC)N)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B15217649.png)

![N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-2-sulfanylacetamide](/img/structure/B15217664.png)
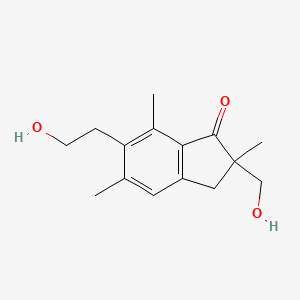
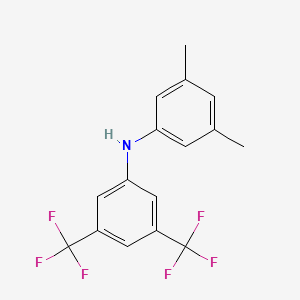
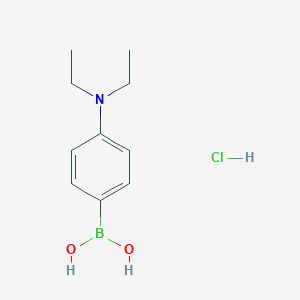
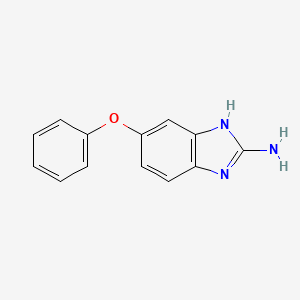
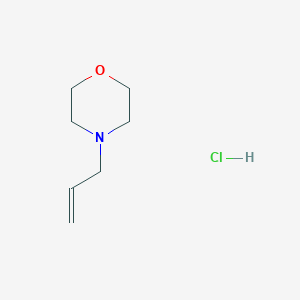
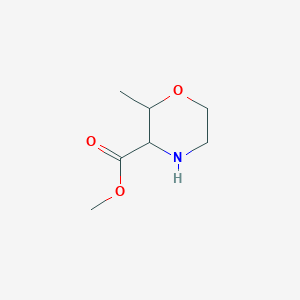
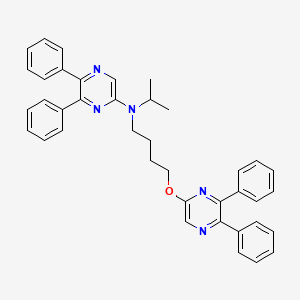

![1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B15217724.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)

